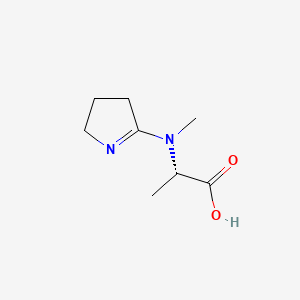![molecular formula C8H6N2O2S B597998 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid CAS No. 1203257-15-1](/img/structure/B597998.png)
3-Aminothieno[3,2-b]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminothieno[3,2-b]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H6N2O2S and a molecular weight of 194.21 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid esters readily reacted with 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole to give previously unknown N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H6N2O2S/c9-5-4-2-1-3-10-7(4)13-6(5)8(11)12/h1-3H,9H2,(H,11,12) .Chemical Reactions Analysis
3-Aminothieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions. For example, noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been reported .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature with a melting point of 160-164°C .Mecanismo De Acción
Target of Action
It is known that the compound is a versatile precursor for the synthesis of related fused pyrimidine hybrids . These pyrimidine hybrids have demonstrated potent inhibitory activity to mGluR1, which plays a crucial role in the central sensitization of pain and other functions with potential implications for neurological and psychiatric conditions .
Mode of Action
The mode of action of 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid involves its use as a precursor in the synthesis of related fused pyrimidine hybrids . The synthesis process involves the reaction of 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .
Biochemical Pathways
The synthesized pyrimidine hybrids have shown to inhibit mglur1, suggesting that they may affect the glutamatergic system and related neurological pathways .
Result of Action
The synthesized pyrimidine hybrids have demonstrated various biological activities, including anticancer, antioxidant, antihypertensive, antiviral, antidiabetic, anti-inflammatory, anti-ulcer, antibacterial, anti-influenza, and antimalarial activities .
Action Environment
The synthesis of related pyrimidine hybrids was evaluated in different solvents under traditional heating or microwave irradiation, suggesting that these factors may influence the compound’s action .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid in lab experiments include its potent therapeutic potential, its relatively simple synthesis method, and its ability to inhibit multiple signaling pathways. However, one of the limitations of using this compound is its low solubility, which can make it difficult to administer in in vivo models. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid. One potential direction is to optimize the synthesis method to improve the yield and purity of the final product. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic targets. Furthermore, more studies are needed to evaluate the safety and efficacy of this compound in in vivo models and in clinical trials. Overall, the promising therapeutic potential of this compound makes it an exciting area of research for the development of novel therapeutics.
Métodos De Síntesis
The synthesis of 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid involves the reaction of 2-aminopyridine with 2-bromo-3-thiophenecarboxylic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The synthesis of this compound has been optimized by various research groups, and several modifications have been made to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
3-Aminothieno[3,2-b]pyridine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, anticancer, and neuroprotective activities. This compound has been tested in various in vitro and in vivo models, and the results have been promising. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to reduce inflammation and protect against neuronal damage in models of neurodegenerative diseases.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Thienopyridine bearing structures are associated with various biochemical activities, including interactions with HMG-CoA reductase inhibitors, agonists for the luteinizing hormone receptor, histone lysine demethylase KDM5A inhibitors, and others .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid in laboratory settings. It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors .
Propiedades
IUPAC Name |
3-aminothieno[3,2-b]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-5-6-4(2-1-3-10-6)13-7(5)8(11)12/h1-3H,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDSAMPAYOLUMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(S2)C(=O)O)N)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-](/img/structure/B597922.png)


![5-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B597929.png)



![8-Bromoimidazo[1,2-a]pyridin-5-amine](/img/structure/B597935.png)
![1H-Dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, 11-chloro-2,3,3a,12b-tetrahydro-2-methyl-, (3aR,12bS)-rel-](/img/structure/B597936.png)
